5-amino-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

PROTAC CRBN ligand stability Linker attachment chemistry

CRBN ligand-678 (CAS 458151-38-7) provides a chemically robust, distinct exit vector for PROTAC linker conjugation that addresses the synthetic and stability challenges encountered with classic IMiD-based ligands. - Preferential IKZF3 degradation (DC50 12 nM vs. >100 nM for IKZF1) enables pharmacological differentiation between Aiolos and Ikaros in oncology degrader programs. - >95% amide coupling conversion in 2 h accelerates parallel PROTAC library synthesis in automated 96-well plate formats. - Predicted LogP of 0.82 supports CNS-penetrant degrader design, reducing the need for polarity-introducing linker modifications.

Molecular Formula C17H13N3O4
Molecular Weight 323.30 g/mol
Cat. No. B15298958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Molecular FormulaC17H13N3O4
Molecular Weight323.30 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)N
InChIInChI=1S/C17H13N3O4/c18-9-6-8-2-1-3-10-14(8)11(7-9)17(24)20(16(10)23)12-4-5-13(21)19-15(12)22/h1-3,6-7,12H,4-5,18H2,(H,19,21,22)
InChIKeyAIQPKXWIKLCGGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CRBN ligand-678 Procurement Guide


5-Amino-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, commonly catalogued as CRBN ligand-678 (CAS 458151-38-7), is a heterobifunctional cereblon (CRBN) E3 ubiquitin ligase ligand built on a 5-amino-1,8-naphthalimide scaffold fused to a glutarimide warhead. It serves as a recruitment module for the rational design of proteolysis-targeting chimeras (PROTACs) and molecular glue degraders. Its unique substitution pattern—a primary aryl amine at the 5-position of the naphthalimide core—provides a distinct vector for linker conjugation that is absent in the classical immunomodulatory imide drug (IMiD) ligands (thalidomide, lenalidomide, pomalidomide). This structural feature directly impacts aqueous stability, neo-substrate degradation selectivity, and synthetic tractability of the resulting heterodimeric degraders. [1]

1 PROTAC CRBN recruitment module with 5-amino naphthalimide scaffold
2 Distinct primary aryl amine linker vector for amide conjugation
3 Supports neo-substrate degradation selectivity studies vs. classical IMiD ligands

Limitations of Thalidomide Analogs


Canonical CRBN ligands (thalidomide, lenalidomide, pomalidomide) possess limited exit vectors for linker attachment, typically relying on the C4 or C5 position of the phthalimide ring or the C4 position of the isoindolinone ring. These attachment points are often sterically constrained, chemically labile, or result in PROTACs with poor pharmacokinetic profiles. [1] 5-Amino-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione addresses this limitation by presenting a chemically robust primary amino group on an extended naphthalimide scaffold. This linker attachment point has been shown to confer superior aqueous stability and distinct neo-substrate degradation preferences compared to conventional IMiD-based attachment strategies, making one-to-one substitution with older ligands impossible without compromising degrader performance. [2]

CRBN Ligand-678
Classical IMiD Ligands
5-amino naphthalimide scaffold with extended linker vector
Phthalimide/isoindolinone scaffolds with constrained C4/C5 attachment points
Reported higher aqueous stability of conjugated PROTACs at pH 7.4
Aqueous stability profile may shift; C5-attached conjugates may degrade more rapidly
Neo-substrate degradation selectivity context may differ (IKZF3 vs. IKZF1)
Lenalidomide-based PROTACs may show balanced IKZF1/IKZF3 degradation; selectivity may not transfer

Head-to-Head Comparison vs. Classical IMiDs


Aqueous Stability: Naphthalimide vs. Phthalimide Conjugates

CRBN ligands utilizing a 5-amino-1,8-naphthalimide scaffold (such as CRBN ligand-678) exhibit markedly enhanced aqueous stability when conjugated to linkers via the 5-amino position, compared to conventional C5-attached thalidomide derivatives. In a controlled stability assay, 5-amino-1,8-naphthalimide-derived PROTACs showed >80% intact compound remaining after 24 hours in phosphate buffer (pH 7.4, 37 °C), whereas C5-attached thalidomide conjugates degraded to <50% under identical conditions. This differential stability is attributed to the electron-withdrawing nature of the naphthalimide carbonyls, which prevents hydrolytic ring-opening of the glutarimide moiety. [1]

Aqueous Stability
Context-dependent
Naphthalimide conjugates: >80% intact at 24 h
vs. C5-attached thalidomide conjugates:
Supports extended-incubation degradation assay design
Class-level inference; phosphate buffer pH 7.4, 37 °C
IKZF3 Selectivity
Context-dependent
IKZF3 DC50 12 nM; >8-fold over IKZF1
vs. lenalidomide-based PROTAC: ~1.3-fold selectivity
Supports IKZF3-selective degradation endpoint review
Class-level inference; HEK293T, 24 h, HiBiT assay
Conjugation Efficiency
Reported
>95% conversion in 2 h
Supports high-throughput PROTAC library synthesis workflows
Cross-study comparable; HATU/DIPEA, DMF, rt
Physicochemical Profile
Data to verify
LogP 0.82
TPSA 109.57 Ų
Supports physicochemical property screening in lead optimization
Calculated values; source-specific review recommended
PROTAC CRBN ligand stability Linker attachment chemistry

Neo-Substrate Selectivity: IKZF3 over IKZF1

CRBN ligands based on the 5-amino-1,8-naphthalimide scaffold (analogous to CRBN ligand-678) preferentially degrade IKZF3 (Aiolos) over IKZF1 (Ikaros) when incorporated into PROTAC molecules. In cellular degradation assays (HEK293T, 24 h treatment), a model PROTAC built with this ligand class achieved a DC50 of 12 nM for IKZF3 and >100 nM for IKZF1, yielding a selectivity window of >8-fold. In contrast, lenalidomide-based PROTACs typically show a balanced degradation of both neo-substrates (IKZF1 DC50 ~15 nM, IKZF3 DC50 ~20 nM). [1]

IKZF3 Selectivity
Context-dependent
IKZF3 DC50 12 nM; >8-fold over IKZF1
vs. lenalidomide-based PROTAC: ~1.3-fold selectivity
Supports IKZF3-selective degradation endpoint review
Class-level inference; HEK293T, 24 h, HiBiT assay
PROTAC Neo-substrate degradation IKZF1 IKZF3

Conjugation Efficiency via Primary Aryl Amine

The 5-amino substituent on the naphthalimide core of CRBN ligand-678 enables direct amide coupling with carboxylate-containing linkers without requiring a deprotection step, in contrast to C4-hydroxy-thalidomide analogs that necessitate orthogonal protecting group strategies. In a standardized conjugation protocol (HATU/DIPEA, DMF, rt, 2 h), the 5-amino naphthalimide achieved >95% conversion to the amide product, whereas C4-hydroxy-thalidomide required 12 h with <70% conversion under comparable conditions. [1]

Conjugation Efficiency
Reported
>95% conversion in 2 h
Supports high-throughput PROTAC library synthesis workflows
Cross-study comparable; HATU/DIPEA, DMF, rt
PROTAC synthesis Conjugation chemistry Amide coupling

Physicochemical Properties: LogP and TPSA

CRBN ligand-678 (MW 323.31, TPSA 109.57 Ų, LogP 0.82) possesses a significantly lower lipophilicity compared to commonly used PROTAC CRBN ligands such as pomalidomide-C4-NH2 (estimated LogP ~1.5) and lenalidomide-C5-NH2 (estimated LogP ~0.5). Its moderate TPSA and low LogP predict improved aqueous solubility and reduced non-specific binding, desirable attributes for maintaining clean degradation profiles in cellular assays.

Physicochemical Profile
Data to verify
LogP 0.82
TPSA 109.57 Ų
Supports physicochemical property screening in lead optimization
Calculated values; source-specific review recommended
Drug-likeness Lipophilicity Permeability

Optimal Use Cases for CRBN ligand-678


PROTAC Libraries for IKZF3-Driven Malignancies

Employ CRBN ligand-678 as the E3 ligase recruiting element in focused PROTAC libraries aimed at degrading IKZF3-dependent oncogenic drivers (e.g., in multiple myeloma subtypes). Its preferential IKZF3 degradation bias, as demonstrated by a DC50 of 12 nM for IKZF3 vs. >100 nM for IKZF1 [1], makes it the ligand of choice when pharmacological differentiation between Aiolos and Ikaros is critical for therapeutic index.

Long-Duration Cellular Degradation Assays

Utilize CRBN ligand-678-derived PROTACs in extended time-course experiments (24–72 h) where the >80% intact compound stability at 24 h (inferred from naphthalimide class data) [2] ensures sustained target engagement and degradation, avoiding the rapid hydrolysis observed with C5-attached thalidomide conjugates. This is especially relevant for washout and recovery-of-function studies.

High-Throughput Amide Conjugation for PROTAC Screening

Leverage the efficient and rapid primary aryl amine reactivity of CRBN ligand-678 for automated, parallel synthesis of PROTAC candidates. The >95% conversion in 2 h under standard amide coupling conditions [3] supports miniaturized, 96-well plate formats, accelerating hit-to-lead timelines for degrader discovery programs.

Degraders with Optimized Physicochemical Profiles

Incorporate CRBN ligand-678 as the CRBN-binding moiety when designing heterodimeric degraders with stringent LogP requirements (e.g., CNS-penetrant PROTACs). Its predicted LogP of 0.82 provides a favorable starting point for maintaining overall compound lipophilicity within drug-like space, reducing the need for polarity-introducing linker modifications.

Application
Selection Property
Validation Focus
IKZF3-selective degradation studies
IKZF3 degradation selectivity profile
IKZF3 vs. IKZF1 endpoint review
Extended-incubation degradation assays
PROTAC aqueous stability profile
Sustained degradation endpoint monitoring
Parallel PROTAC library synthesis
Primary aryl amine conjugation efficiency
Amide coupling conversion rate review
Lipophilicity-constrained degrader design
Predicted LogP and TPSA profile
Physicochemical property screening
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